molecular formula C8H6ClFN2 B8766069 5-Chloro-6-fluoro-2-methyl-1H-benzo[d]imidazole

5-Chloro-6-fluoro-2-methyl-1H-benzo[d]imidazole

Cat. No.: B8766069
M. Wt: 184.60 g/mol
InChI Key: JYLLWXNVYCWUMU-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences. The presence of chlorine and fluorine atoms in the compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-fluoroaniline with 2-methylimidazole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoro-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

5-Chloro-6-fluoro-2-methyl-1H-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes.

    Medicine: The compound’s potential therapeutic properties are investigated for the development of new drugs. It may exhibit antimicrobial, antiviral, or anticancer activities.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-2-methyl-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathway it regulates. Alternatively, it may interact with cell surface receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methyl-1H-benzo[d]imidazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    6-Fluoro-2-methyl-1H-benzo[d]imidazole: Lacks the chlorine atom, which may influence its chemical properties.

    2-Methyl-1H-benzo[d]imidazole: Lacks both chlorine and fluorine atoms, resulting in different chemical and biological characteristics.

Uniqueness

5-Chloro-6-fluoro-2-methyl-1H-benzo[d]imidazole is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential biological activity. These substituents can influence the compound’s interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H6ClFN2

Molecular Weight

184.60 g/mol

IUPAC Name

5-chloro-6-fluoro-2-methyl-1H-benzimidazole

InChI

InChI=1S/C8H6ClFN2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12)

InChI Key

JYLLWXNVYCWUMU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 4.96 g portion of ethyl orthoacetate dissolved in 10 ml of ethanol was added to 50 ml of ethanol solution containing 4.68 g of 4-chloro-5-fluorobenzene-1,2-diamine and heated under reflux for 4 hours. After concentration of the reaction liquid, the thus formed residue was purified by a silica gel column chromatography to obtain 2.10 g (39%) of 5-chloro-6-fluoro-2-methyl-1H-benzimidazole from a chloroform-methanol (10:1) eluate. ES+: 185
Name
ethyl orthoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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